molecular formula C17H18ClNO2 B11575263 3-(4-chlorobenzyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine

3-(4-chlorobenzyl)-6-ethoxy-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11575263
M. Wt: 303.8 g/mol
InChI Key: RRQWNGSEMNJXDW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE is a synthetic organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE typically involves the condensation of 4-chlorobenzylamine with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The intermediate product undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the formation of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoxazine ring, potentially opening it to form amines or alcohols.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products:

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chlorobenzylamine derivatives.

    Substitution: Formation of 4-hydroxybenzyl or 4-aminobenzyl derivatives.

Scientific Research Applications

3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of advanced polymers and materials with enhanced thermal and mechanical properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

    3-[(4-CHLOROPHENYL)METHYL]-6-METHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE: Similar structure but with a methoxy group instead of an ethoxy group.

    3-[(4-BROMOPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE: Similar structure but with a bromine atom instead of chlorine.

    3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-THIAZINE: Similar structure but with a thiazine ring instead of benzoxazine.

Uniqueness: The presence of the 4-chlorophenylmethyl group and the ethoxy group in 3-[(4-CHLOROPHENYL)METHYL]-6-ETHOXY-3,4-DIHYDRO-2H-1,3-BENZOXAZINE imparts unique chemical and physical properties, such as enhanced thermal stability and specific biological activities. These features distinguish it from other similar compounds and make it a valuable molecule for various applications.

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-ethoxy-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C17H18ClNO2/c1-2-20-16-7-8-17-14(9-16)11-19(12-21-17)10-13-3-5-15(18)6-4-13/h3-9H,2,10-12H2,1H3

InChI Key

RRQWNGSEMNJXDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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